molecular formula C20H20N4OS B2525868 (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1105228-33-8

(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2525868
CAS No.: 1105228-33-8
M. Wt: 364.47
InChI Key: AMMSEOXBCWZGEA-UHFFFAOYSA-N
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Description

(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a thiazole ring and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain . This inhibition is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound’s interaction with acetylcholinesterase involves both competitive and non-competitive inhibition, indicating a mixed-type inhibition mechanism . Additionally, this compound has been found to interact with other proteins and receptors, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmission and synaptic plasticity, which are critical for cognitive functions . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft . This binding interaction is facilitated by the compound’s thiazole and piperazine moieties, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, this compound can modulate the activity of other enzymes and receptors, leading to downstream effects on cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory by increasing acetylcholine levels in the brain . At higher doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to diminishing returns or negative outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate. These metabolic reactions influence the compound’s bioavailability and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by its affinity for specific receptors and transporters, leading to differential accumulation in various organs.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct this compound to specific compartments or organelles. This subcellular localization is essential for the compound’s ability to modulate gene expression and cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Attachment of the Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is usually synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the thiazole and piperazine rings through a condensation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2-(Phenylamino)thiazol-4-yl)methanone: Lacks the piperazine ring but shares the thiazole and phenylamino groups.

    (4-Phenylpiperazin-1-yl)methanone: Lacks the thiazole ring but contains the piperazine and phenyl groups.

Uniqueness

(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is unique due to the combination of the thiazole and piperazine rings, which may confer distinct biological activities and chemical properties not observed in similar compounds.

Properties

IUPAC Name

(2-anilino-1,3-thiazol-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c25-19(18-15-26-20(22-18)21-16-7-3-1-4-8-16)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMSEOXBCWZGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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